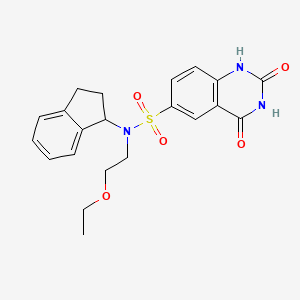![molecular formula C18H16F5NO3S B7433572 3-(difluoromethylsulfonyl)-N-[3-[3-(trifluoromethyl)phenyl]propyl]benzamide](/img/structure/B7433572.png)
3-(difluoromethylsulfonyl)-N-[3-[3-(trifluoromethyl)phenyl]propyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(difluoromethylsulfonyl)-N-[3-[3-(trifluoromethyl)phenyl]propyl]benzamide, commonly known as DFTP, is a novel chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of DFTP is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. DFTP has also been shown to inhibit the activity of certain enzymes involved in the progression of neurodegenerative diseases, such as acetylcholinesterase and monoamine oxidase.
Biochemical and physiological effects:
DFTP has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes involved in the progression of neurodegenerative diseases. Additionally, DFTP has been shown to exhibit anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DFTP is its potent antitumor activity against a wide range of cancer cell lines. Additionally, DFTP has been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. However, one of the limitations of DFTP is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of DFTP. One potential direction is the development of more efficient synthesis methods for DFTP, which could improve its availability for research and potential therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of DFTP and its potential use in the treatment of various diseases. Furthermore, the development of more soluble forms of DFTP could improve its potential use in experimental settings. Overall, the study of DFTP has the potential to lead to the development of novel therapeutic agents for the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.
Méthodes De Synthèse
The synthesis of DFTP involves the reaction of 3-(trifluoromethyl)phenylacetonitrile with ethyl 3-aminobenzoate to form ethyl 3-(3-(trifluoromethyl)phenyl)propyl)benzoate. This intermediate is then reacted with difluoromethylsulfonyl chloride in the presence of a base to form the final product, DFTP.
Applications De Recherche Scientifique
DFTP has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. DFTP has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, DFTP has been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
Propriétés
IUPAC Name |
3-(difluoromethylsulfonyl)-N-[3-[3-(trifluoromethyl)phenyl]propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F5NO3S/c19-17(20)28(26,27)15-8-2-6-13(11-15)16(25)24-9-3-5-12-4-1-7-14(10-12)18(21,22)23/h1-2,4,6-8,10-11,17H,3,5,9H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXGNBYZLUCIFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCCNC(=O)C2=CC(=CC=C2)S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F5NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(difluoromethylsulfonyl)-N-[3-[3-(trifluoromethyl)phenyl]propyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-methylsulfonyl-3-(trifluoromethyl)phenyl]methyl]-2-[2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B7433489.png)
![1-[2-Bromo-4-(trifluoromethoxy)phenyl]sulfonyl-4,4-difluoroazepane](/img/structure/B7433492.png)
![1-[4-(5-chloro-1H-indole-2-carbonyl)piperazin-1-yl]-2-fluoro-2-phenylethanone](/img/structure/B7433500.png)
![2-[4-(4-iodo-1H-pyrazole-5-carbonyl)piperazin-1-yl]-N-methylbenzenesulfonamide](/img/structure/B7433506.png)
![2-acetamido-N-[2-[methyl-(3-methylthiophene-2-carbonyl)amino]ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7433518.png)
![N,N-bis[2-(methylamino)-2-oxoethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7433526.png)
![2-(4-nitrophenyl)-N-[[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]methyl]ethanesulfonamide](/img/structure/B7433542.png)
![1-(3-benzoyl-4-methylphenyl)-3-[[(2S,4S)-4-fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl]methyl]urea](/img/structure/B7433547.png)
![4-(2-methylbutan-2-yl)-N-[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butyl]benzenesulfonamide](/img/structure/B7433548.png)
![1-(4-acetylphenyl)sulfonyl-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-2-carboxamide](/img/structure/B7433556.png)
![4-(difluoromethylsulfonylmethyl)-N-[1-(3-methoxy-4-methylsulfonylphenyl)ethyl]benzamide](/img/structure/B7433564.png)

![Benzyl 3-[(3-chloro-2-hydroxyphenyl)sulfonylamino]propanoate](/img/structure/B7433580.png)
![Methyl 2-[[1-(5-methylthiophen-2-yl)sulfonylpiperidine-3-carbonyl]amino]-4-propan-2-yl-1,3-thiazole-5-carboxylate](/img/structure/B7433582.png)